molecular formula C20H32O5 B13887638 7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid

7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid

Cat. No.: B13887638
M. Wt: 352.5 g/mol
InChI Key: OFPLGKUICBQJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, a cyclopentyl ring, and a heptanoic acid chain, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of catalysts, such as copper or palladium, to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods, including chromatography, are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .

Scientific Research Applications

7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid apart is its unique combination of functional groups and structural complexity, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

7-[3-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-5-oxocyclopentyl]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPLGKUICBQJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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